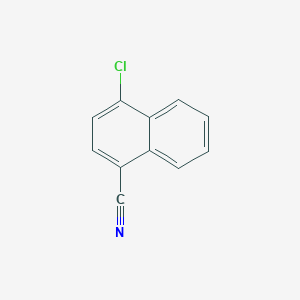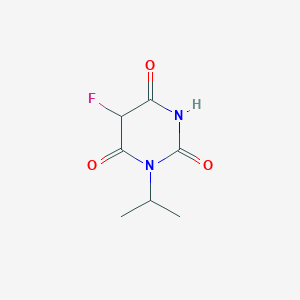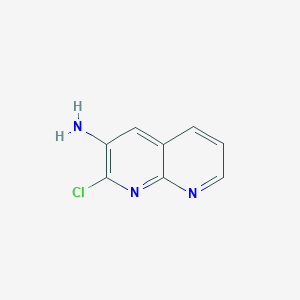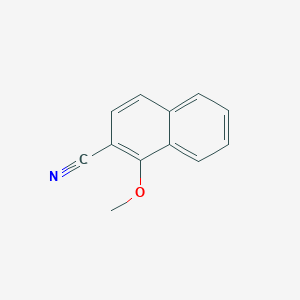
4-Chloro-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.
Major Products:
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Vergleich Mit ähnlichen Verbindungen
1-Naphthonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Lacks the nitrile group, limiting its applications in organic synthesis.
2-Chloro-1-naphthonitrile: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H6ClN |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChI-Schlüssel |
KLYDQWZSLRBNHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)



